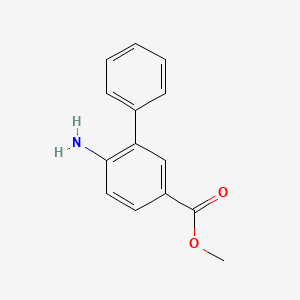

Methyl 6-aminobiphenyl-3-carboxylate

Description

Methyl 6-aminobiphenyl-3-carboxylate is a biphenyl derivative featuring an amino group at the 6-position and a methyl ester at the 3-position.

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 4-amino-3-phenylbenzoate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |

InChI Key |

VBCMACYKPIJMMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminobiphenyl-3-carboxylate typically involves the following steps:

Bromination: The starting material, methyl biphenyl-3-carboxylate, is brominated at the 6th position using bromine in the presence of a catalyst such as iron(III) bromide.

Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 6th position.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminobiphenyl-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate ester group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonylation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine or triethylamine.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

Methyl 6-aminobiphenyl-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 6-aminobiphenyl-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Methyl Esters with Aromatic or Amino Substituents

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)

- Structure: Cyclopentane backbone with amino and methyl ester groups.

- Molecular Formula: C₇H₁₃NO₂ (143.18 g/mol) .

- Key Differences: The cyclopentane ring introduces conformational constraints absent in the biphenyl system of the target compound.

Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate

- Structure : Dioxane ring with benzyl, hydroxy, and methyl ester groups.

- Synthesis : Prepared via multi-step reactions emphasizing stereochemical control, highlighting the complexity of functionalized esters .

- Key Differences :

- The dioxane ring and hydroxy group enhance polarity and hydrogen-bonding capacity, unlike the planar biphenyl system.

Sandaracopimaric Acid Methyl Ester

- Structure : Diterpene-derived methyl ester with fused cyclic systems.

- Application : Identified in plant resins via gas chromatography (GC), demonstrating methyl esters' utility in analytical chemistry .

- Key Differences :

- The bulky diterpene backbone contrasts sharply with the compact biphenyl-amine-ester structure.

Functional Analogs: Methyl Esters in Industrial and Environmental Contexts

Methyl Salicylate

- Structure : Ortho-hydroxybenzoic acid methyl ester.

- Properties : Molecular weight 152.15 g/mol; used as a VOC standard due to volatility and stability .

- Key Differences: The phenolic hydroxyl group enhances acidity, absent in the target compound’s amino-substituted biphenyl system.

Methyl Violet (Basic Dye)

- Structure : Triphenylmethane dye with multiple methyl groups.

- Application : Textile dyeing and biological staining .

- Key Differences :

- Cationic nature and extended conjugation enable optical applications, unlike the neutral biphenyl ester.

Physicochemical Properties Comparison

Table 1 summarizes key properties of methyl esters and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.